molecular formula C10H24Cl2N2O B6136164 3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate

3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate

Cat. No.: B6136164
M. Wt: 259.21 g/mol
InChI Key: MACZWWOTJWCWNM-UHFFFAOYSA-N
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Description

3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate is a chemical compound with the molecular formula C10H20N2·2HCl·H2O. It is a derivative of piperidine and pyrrolidine, both of which are nitrogen-containing heterocycles. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate typically involves the reaction of piperidine with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid are frequently employed.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolidine or piperidine ring can be modified.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers use it to study the interactions of nitrogen-containing heterocycles with biological systems.

    Medicine: It serves as a precursor for the development of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: This compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitrogen atoms can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Piperidin-3-ylmethyl)piperidine dihydrochloride hydrate
  • 3-Amino-1-methyl-piperidine dihydrochloride

Uniqueness

3-(1-pyrrolidinylmethyl)piperidine dihydrochloride hydrate is unique due to its combination of piperidine and pyrrolidine rings, which confer distinct chemical and biological properties. This structural feature allows it to interact with a wide range of molecular targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3-(pyrrolidin-1-ylmethyl)piperidine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH.H2O/c1-2-7-12(6-1)9-10-4-3-5-11-8-10;;;/h10-11H,1-9H2;2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACZWWOTJWCWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CCCNC2.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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